molecular formula C18H10Br2N2O2 B12286125 Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro- CAS No. 84632-54-2

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-

Cat. No.: B12286125
CAS No.: 84632-54-2
M. Wt: 446.1 g/mol
InChI Key: CAWRULFLTGFYSP-UHFFFAOYSA-N
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Description

3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrrole core with two 4-bromophenyl groups attached at positions 3 and 6. Its distinct structure makes it a valuable candidate for research in materials science, chemistry, and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the reaction of 4-bromobenzaldehyde with pyrrole derivatives under specific conditions. One common method includes the use of a condensation reaction followed by cyclization to form the pyrrolo[3,4-c]pyrrole core. The reaction is often carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Grignard Reagents: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions include substituted pyrrolo[3,4-c]pyrrole derivatives, quinones, and various coupled products depending on the reagents and conditions used .

Scientific Research Applications

3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its anticancer activity could be attributed to the inhibition of cell proliferation pathways . In materials science, its electronic properties are harnessed to improve the efficiency of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • 3,6-Bis(4-methylphenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • 3,6-Bis(4-fluorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Uniqueness

3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization. This makes it a versatile compound for various synthetic applications compared to its chlorinated, methylated, or fluorinated analogs .

Properties

CAS No.

84632-54-2

Molecular Formula

C18H10Br2N2O2

Molecular Weight

446.1 g/mol

IUPAC Name

1,4-bis(4-bromophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one

InChI

InChI=1S/C18H10Br2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H

InChI Key

CAWRULFLTGFYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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